4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide
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Overview
Description
Reactants: Xanthene derivative, 4-methoxybenzoic acid
Conditions: Coupling agents (e.g., EDC, DCC), base (e.g., triethylamine)
Product: Methoxybenzoyl-xanthene derivative
Formation of Benzamide Group
Reactants: Methoxybenzoyl-xanthene derivative, 4-methoxybenzoyl chloride, ammonia or amine
Conditions: Solvent (e.g., dichloromethane), base (e.g., pyridine)
Product: 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide typically involves multiple steps, starting with the preparation of the xanthene core One common method includes the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene structure
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Formation of Xanthene Core
Reactants: Phthalic anhydride, resorcinol
Conditions: Acidic medium (e.g., sulfuric acid), heat
Product: Xanthene derivative
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays due to its xanthene core.
Biology: Employed in biological imaging to study cellular processes.
Biological Activity
4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Methoxy groups : These may enhance solubility and influence the compound's interaction with biological targets.
- Xanthene moiety : Known for its fluorescent properties, this structure may play a role in cellular imaging and targeting.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against several cancer cell lines, including leukemia and colon cancer cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as DNA methyltransferases (DNMTs). Inhibiting these enzymes can lead to the reactivation of tumor suppressor genes.
- Antioxidant Properties : The presence of methoxy groups is associated with enhanced antioxidant activity, which may protect cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- DNA Methylation Inhibition : The compound has been shown to inhibit DNMTs, leading to demethylation of oncogenes and reactivation of tumor suppressor genes like P16 and MLH1 .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Cancer Cell Lines :
- Enzyme Inhibition Study :
Properties
IUPAC Name |
4-methoxy-N-[7-[(4-methoxybenzoyl)amino]-9-oxoxanthen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-35-21-9-3-17(4-10-21)28(33)30-19-7-13-25-23(15-19)27(32)24-16-20(8-14-26(24)37-25)31-29(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,30,33)(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMRKPWLMRMDPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)NC(=O)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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